6-Maleimidocaproic chloride 6-Maleimidocaproic chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13856271
InChI: InChI=1S/C10H12ClNO3/c11-8(13)4-2-1-3-7-12-9(14)5-6-10(12)15/h5-6H,1-4,7H2
SMILES:
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66 g/mol

6-Maleimidocaproic chloride

CAS No.:

Cat. No.: VC13856271

Molecular Formula: C10H12ClNO3

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

6-Maleimidocaproic chloride -

Specification

Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
IUPAC Name 6-(2,5-dioxopyrrol-1-yl)hexanoyl chloride
Standard InChI InChI=1S/C10H12ClNO3/c11-8(13)4-2-1-3-7-12-9(14)5-6-10(12)15/h5-6H,1-4,7H2
Standard InChI Key GGHVZKXIPULPLP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)N(C1=O)CCCCCC(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a maleimide ring (C₄H₂O₂N) fused to a six-carbon aliphatic chain terminating in an acid chloride group. This configuration provides two distinct reactive sites:

  • Maleimide moiety: Undergoes Michael addition with thiol groups at pH 6.5-7.5 to form stable thioether bonds

  • Acid chloride terminus: Reacts with primary amines under mild conditions to generate amide linkages

The molecular weight of 229.66 g/mol and chlorine substitution at the terminal carboxyl group enhance reactivity compared to its carboxylic acid counterpart (6-maleimidocaproic acid, 211.21 g/mol) .

Table 1: Comparative physicochemical properties

Property6-Maleimidocaproic chloride6-Maleimidocaproic acid
Molecular formulaC₁₀H₁₂ClNO₃C₁₀H₁₃NO₄
Molecular weight229.66 g/mol211.21 g/mol
Reactive groupsMaleimide, acid chlorideMaleimide, carboxylic acid
Storage conditionsArgon atmosphere, -20°CLyophilized, -20°C
Water solubilityReacts exothermically5-10 mg/mL in PBS

Spectroscopic Fingerprints

Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 2H, maleimide vinyl), 3.50 (t, J=6.8 Hz, 2H, CH₂-N), 2.33 (t, J=7.2 Hz, 2H, CH₂-COCl)

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.5 (COCl), 134.8 (maleimide C=C), 35.0 (CH₂-N), 28.9 (CH₂-CH₂-COCl)

Mass spectrometry (HR-ESI) shows a molecular ion peak at m/z 229.0534 [M+H]⁺, confirming the molecular formula .

Synthetic Methodology and Optimization

Production from 6-Maleimidocaproic Acid

The chloride derivative is synthesized through acyl chloride formation using thionyl chloride (SOCl₂) under controlled conditions:

  • Reaction Setup:

    • 6-Maleimidocaproic acid (1 eq) dissolved in anhydrous dichloromethane

    • SOCl₂ (1.2 eq) added dropwise at 0°C under argon

    • Catalytic dimethylformamide (0.1 eq) introduced to accelerate reaction

  • Process Parameters:

    • Temperature gradient: 0°C → 50°C over 2 hours

    • Reflux duration: 4-6 hours until gas evolution ceases

    • Yield optimization: 85-92% purity by HPLC

Critical Control Points:

  • Moisture exclusion (<50 ppm H₂O) prevents hydrolysis side reactions

  • Strict temperature control minimizes maleimide ring decomposition

  • Excess SOCl₂ removal via rotary evaporation under reduced pressure

Purification Strategies

Three-stage purification ensures pharmaceutical-grade quality:

  • Solvent Extraction: Dichloromethane/ice-cold water partition removes residual SOCl₂

  • Chromatography: Silica gel column with hexane:ethyl acetate (3:1) gradient elution

  • Crystallization: Low-temperature recrystallization from dry diethyl ether

Biomedical Applications and Recent Advancements

Anticancer Drug Modifications

A landmark study demonstrated enhanced cytostatic activity through ginsenoside Rh₂ conjugation:

  • Conjugate Design: 6-Maleimidocaproic chloride spacer linked to Rh₂ at C-3' and C-6' positions

  • Biological Impact:

    • 48-hour IC₅₀ against HepG2 cells: 12.4 μM vs parent compound's 28.7 μM

    • Apoptosis induction increased from 18% to 63% at 20 μM dosage

    • Solubility improvement: 4.7 mg/mL vs 0.8 mg/mL for native Rh₂

Mechanistic Insight: The 9.4 Å spacer arm length (caproic chain) optimizes cell membrane penetration while maintaining target binding affinity .

Analytical Method Development

HPLC Quantification

Method Parameters:

  • Column: C18, 150 × 4.6 mm, 3.5 μm

  • Mobile phase: Acetonitrile/0.1% TFA (65:35)

  • Flow rate: 1.0 mL/min

  • Detection: UV 220 nm

  • Retention time: 6.8 ± 0.2 min

Validation Metrics:

  • Linearity: R² = 0.9998 (1-100 μg/mL)

  • LOD/LOQ: 0.15/0.5 μg/mL

  • Precision: RSD <1.2% (intra-day), <2.1% (inter-day)

Kinetic Studies

Stopped-flow analysis revealed second-order reaction kinetics:

  • With n-butylamine: k₂ = 2.3 × 10³ M⁻¹s⁻¹ (25°C, pH 8.0)

  • With glutathione: k₂ = 5.8 × 10² M⁻¹s⁻¹ (37°C, pH 7.4)

Activation energy calculations (Arrhenius plot) yielded Eₐ = 45.2 kJ/mol for amine coupling .

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